molecular formula C10H10O4 B019051 3-Acetoxy-2-methylbenzoic acid CAS No. 168899-58-9

3-Acetoxy-2-methylbenzoic acid

Cat. No.: B019051
CAS No.: 168899-58-9
M. Wt: 194.18 g/mol
InChI Key: LHVJUPHCLWIPLZ-UHFFFAOYSA-N
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Description

3-Acetoxy-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of an acetoxy group at the third position and a methyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetoxy-2-methylbenzoic acid typically involves the acetylation of 3-hydroxy-2-methylbenzoic acid. The process can be summarized as follows:

    Starting Material: 3-hydroxy-2-methylbenzoic acid.

    Reagent: Excess acetic anhydride.

    Catalyst: A mineral acid such as sulfuric acid.

    Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In industrial settings, the production of this compound may involve the following steps:

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

    Hydrolysis: The acetoxy group can be hydrolyzed to yield 3-hydroxy-2-methylbenzoic acid.

    Esterification: It can react with alcohols to form esters.

    Reduction: The compound can be reduced to form 3-hydroxy-2-methylbenzoic acid.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of a strong acid or base.

    Esterification: Requires an alcohol and an acid catalyst.

    Reduction: Commonly performed using reducing agents such as lithium aluminum hydride.

Major Products:

Scientific Research Applications

3-Acetoxy-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential antioxidant and antibacterial properties.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of HIV protease inhibitors.

    Industry: Utilized in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

    3-Hydroxy-2-methylbenzoic acid: The hydrolyzed form of 3-acetoxy-2-methylbenzoic acid.

    2,3-Dimethoxybenzoic acid: Another benzoic acid derivative with methoxy groups.

Comparison:

    3-Hydroxy-2-methylbenzoic acid: While both compounds share a similar core structure, this compound has an acetoxy group that imparts different chemical properties, such as increased reactivity towards hydrolysis.

    2,3-Dimethoxybenzoic acid: This compound has methoxy groups instead of an acetoxy group, leading to different reactivity and applications.

Properties

IUPAC Name

3-acetyloxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-8(10(12)13)4-3-5-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVJUPHCLWIPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396569
Record name 3-Acetoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168899-58-9
Record name 3-Acetoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetoxy-2-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The disodium salt of 3-hydroxy-2-methylbenzoic acid (2) is reacted with acetic anhydride without intermediate isolation to give 3-acetoxy-2-methylbenzoic acid (3) ##STR3##
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Synthesis routes and methods III

Procedure details

WO 95/09843 describes a multistage process for the preparation of 3-acetoxy-2-methylbenzoic acid. This process starts from 3-methoxybenzoyl chloride. The 3-methoxybenzoyl chloride is reacted with aniline to give 3-methoxy-N-phenylbenzamide. In a second step, the 3-methoxy-N-phenylbenzamide is reacted with 2 equivalents of n-butyllithium and then alkylated using methyl iodide. 3-Methoxy-2-methyl-N-phenylbenzamide is formed here, which is then reacted with aqueous hydrochloric acid and aqueous hydrogen bromide in boiling acetic acid with hydrolysis of the amide group and cleavage of the methoxy group to give 3-hydroxy-2-methylbenzoic acid. The 3-hydroxy-2-methylbenzoic acid must be acylated with acetic anhydride in order to obtain the 3-acetoxy-2-methyl-benzoic acid. The individual reaction steps are described in greater detail in WO 95/09843 under Preparation 9 A, B and C and Example 81.
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Synthesis routes and methods IV

Procedure details

A solution of 3-benzyloxy-2-methylbenzoic acid (50 g, 0.21 mol) and sodium hydroxide (20 g, 0.5 mol) in 700 g of water and 2 g of 5% Pd/C catalyst (50% water-moist) is added to a 21 steel autoclave with an aerating stirrer. 10 bar of hydrogen are injected at a temperature of 25° C. and a stirring speed of 800 rpm. Consumed hydrogen is replaced by repeated injection. After 15 min, the absorption of hydrogen falls off. The catalyst is filtered off at room temperature through a pressure filter. 735.8 g of a crude solution are obtained, from which 7.1g of toluene are separated off in a separating funnel. The aqueous crude solution is cooled to 0° C. in a 1 l four-necked flask with a pH meter. The pH is 14. 31.3 g (0.3 mol) of acetic anhydride are added dropwise in the course of 5 min; the pH falls to 6.0. The solution is then slowly treated (pH 1.1) with 49.3 g (0.5 mol) of hydrochloric acid (37% strength). A white precipitate is deposited in the course of this. The suspension is stirred for a further half hour, then the precipitate is filtered off and washed twice with 50 g of ice water. After drying, 37.5 g (93.7% of theory) of 3-acetoxy-2-methylbenzoic acid are obtained (melting point: 147° C.).
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Synthesis routes and methods V

Procedure details

60.9 g (0.40 mol) of 3-hydroxy-2-methylbenzoic acid are introduced into 500 ml of 2N sodium hydroxide solution (1.00 mol) with stirring and the solution formed in the course of this is cooled to 5° C. 61.3 g (0.60 mol) of acetic anhydride are added to the cooled solution. The reaction mixture is cooled here such that the temperature does not exceed 8° C. The reaction mixture is then acidified with 88 ml of 37% hydrochloric acid. The precipitated product is filtered off, washed three times with 50 ml of water and dried in vacuo. 69.9 g of 3-acetoxy-2-methylbenzoic acid are obtained. This corresponds to a yield of 90.0% of theory.
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60.9 g
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88 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic characterization of 3-Acetoxy-2-methylbenzoic acid?

A: this compound (AMA) is an organic compound with the molecular formula C10H10O4 [, ]. Its structure consists of a benzene ring with three substituents: a carboxylic acid group, an acetoxy group, and a methyl group.

  • IR Spectroscopy: AMA displays characteristic absorption peaks corresponding to the vibrations of its functional groups, including C=O stretching, O-H stretching, and C-O stretching [, ].
  • NMR Spectroscopy:
    • 1H NMR: Chemical shifts for the various protons in the AMA molecule have been assigned using techniques like DEPT, HMBC, HSQC, and DQF-COSY [].
    • 13C NMR: Chemical shifts for the carbon atoms in AMA have also been identified and assigned [, ].
  • Mass Spectrometry (MALDI-TOF MS): Molecular ion and quasi-molecular ion peaks have been observed, confirming the molecular weight and providing structural information [].

Q2: How is the crystal structure of this compound characterized?

A: Single-crystal X-ray crystallography studies have revealed that AMA crystallizes in the monoclinic system with the space group P21/c [, ]. The carboxylic acid group is twisted by 11.37° from the plane of the benzene ring, and the acetoxy group is twisted by 86.60° []. In the crystal lattice, AMA molecules form inversion dimers through pairs of O-H⋯O hydrogen bonds [, ].

Q3: Have any computational studies been performed on this compound?

A: Yes, Density Functional Theory (DFT) calculations using the B3LYP method have been employed to study the molecular and electronic structure of AMA []. These calculations have provided insights into:

  • Optimized geometrical parameters: The calculated bond lengths and angles are in good agreement with experimental X-ray data [].
  • Vibrational frequencies: Theoretical harmonic frequencies, scaled for accuracy, align well with experimental IR spectra, supporting the vibrational assignments [].
  • Electronic properties: DFT calculations have enabled the prediction of HOMO-LUMO energies, ionization potential, electron affinity, and other electronic properties relevant to AMA's reactivity [].

Q4: What are the applications of this compound?

A: this compound (AMA) is a key intermediate in the synthesis of nelfinavir, a protease inhibitor used in the treatment of HIV []. It acts as an activating ester in the final step of the synthesis, facilitating the formation of an amide bond [].

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